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molecular formula C12H17NS B8369519 4-(Phenylthio)homopiperidine

4-(Phenylthio)homopiperidine

Cat. No. B8369519
M. Wt: 207.34 g/mol
InChI Key: GMDRTRDZMKJHJY-UHFFFAOYSA-N
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Patent
US04642348

Procedure details

Following an analogous procedure to that of Sasatani, S. et al. described in Tetrahedron Letters, Vol. 24 (No. 43), pp 4711-4712 (1982), 4-phenylthiocyclohexanone oxime is reacted with diisobutyl aluminum hydride in methylene chloride to give the title compound.
Name
4-phenylthiocyclohexanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH:8]2[CH2:13][CH2:12][C:11](=[N:14]O)[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[C:1]1([S:7][CH:8]2[CH2:13][CH2:12][CH2:11][NH:14][CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
4-phenylthiocyclohexanone oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1CCC(CC1)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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